molecular formula C26H26N2O3 B14927165 1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

Katalognummer: B14927165
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: TWFLEHHZBJPOTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes methoxybenzyl and methoxyphenyl groups attached to a pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole under reflux conditions. The reaction is often catalyzed by acids or bases, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(4-Methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives. Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways . These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can be compared to other similar compounds, such as:

Eigenschaften

Molekularformel

C26H26N2O3

Molekulargewicht

414.5 g/mol

IUPAC-Name

3,5-bis(3-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C26H26N2O3/c1-18-25(20-7-5-9-23(15-20)30-3)27-28(17-19-11-13-22(29-2)14-12-19)26(18)21-8-6-10-24(16-21)31-4/h5-16H,17H2,1-4H3

InChI-Schlüssel

TWFLEHHZBJPOTB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.